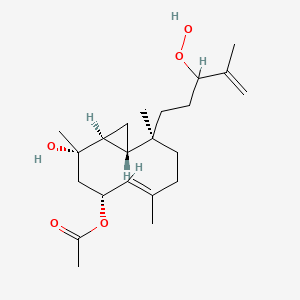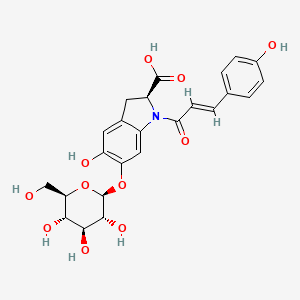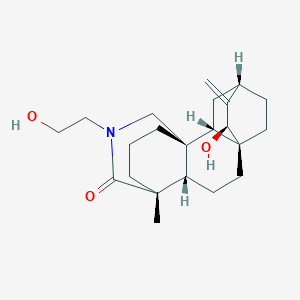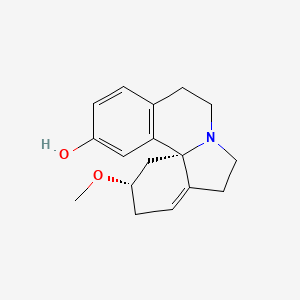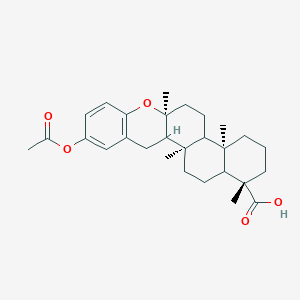
Ilexgenin A
描述
Ilexgenin A 是一种从海南冬青 (Ilex hainanensis Merr.) 叶中提取的五环三萜类化合物。 该化合物因其潜在的治疗应用而受到广泛关注,特别是在炎症和癌症研究领域 .
科学研究应用
化学: Ilexgenin A 作为一种有价值的化合物,用于研究五环三萜类化合物的化学性质和反应。
生物学: 该化合物在各种体外和体内研究中显示出显著的抗炎和抗癌特性
作用机制
Ilexgenin A 通过几个分子靶点和途径发挥作用:
AMP 活化蛋白激酶 (AMPK) 激活: this compound 激活 AMPK,AMPK 在调节细胞能量稳态中起着至关重要的作用.
抑制固醇调节元件结合蛋白 1 (SREBP1): 该化合物抑制 SREBP1 的成熟,从而减少肝脏中的脂肪酸合成.
抑制内质网应激: this compound 通过抑制内质网应激和 TXNIP/NLRP3 炎症小体的激活来改善内皮功能障碍.
生化分析
Biochemical Properties
Ilexgenin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of the nuclear factor-κB (NF-κB) pathway, which is involved in inflammatory responses . Additionally, it interacts with the AMP-activated protein kinase (AMPK) pathway, enhancing its activity and thereby influencing cellular energy homeostasis . This compound also inhibits the signal transducer and activator of transcription 3 (STAT3) and phosphoinositide 3-kinase (PI3K) pathways, which are critical in cell proliferation and survival .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In endothelial cells, it ameliorates endoplasmic reticulum stress and improves endothelial function by suppressing the thioredoxin-interacting protein (TXNIP)/NLRP3 inflammasome activation . In hepatocellular carcinoma cells, this compound inhibits the production of inflammatory cytokines such as TNF-α and IL-6, and downregulates the pro-angiogenic factor VEGF . These actions highlight its potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits the activity of the NF-κB pathway, reducing the expression of pro-inflammatory genes . This compound also activates AMPK by enhancing its phosphorylation, which in turn inhibits the mTOR pathway and reduces lipid synthesis . Furthermore, it disrupts the interaction between Sec23A and Sec31A, components of the COPII complex, thereby preventing the maturation of sterol regulatory element-binding protein 1 (SREBP1) and inhibiting de novo fatty acid synthesis in the liver .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and maintains its activity over extended periods . Its efficacy can be influenced by factors such as solubility and bioavailability. For instance, the inclusion complex of this compound with β-cyclodextrin polymer has been shown to enhance its solubility and efficacy in hyperlipidemia models . Long-term studies have indicated that this compound can sustain its beneficial effects on lipid metabolism and inflammation over several weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and lipid-lowering effects without notable toxicity . At higher doses, some adverse effects such as hepatotoxicity have been observed . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by β-glucosidase enzymes in the intestinal microflora, converting it into its active form . This compound also influences lipid metabolism by inhibiting the maturation of SREBP1, thereby reducing fatty acid synthesis in the liver . Additionally, it enhances the activity of AMPK, which plays a pivotal role in regulating energy homeostasis and metabolic flux .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed by human umbilical vein endothelial cells via passive diffusion and active transportation mechanisms . The compound is also distributed in the liver, where it exerts its lipid-lowering effects by inhibiting SREBP1 maturation . The transport and distribution of this compound are influenced by factors such as serum proteins and transporters like P-glycoprotein .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . This compound also targets specific compartments such as the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular metabolism and stress responses . The localization of this compound is regulated by post-translational modifications and targeting signals that direct it to specific subcellular compartments .
准备方法
合成路线和反应条件: Ilexgenin A 主要通过从天然来源,特别是海南冬青 (Ilex hainanensis Merr.) 叶中提取获得。 提取过程涉及多个步骤,包括溶剂提取、纯化和结晶 .
工业生产方法: 虽然关于 this compound 的大规模工业生产方法的信息有限,但该化合物通常在研究实验室中使用标准提取和纯化技术生产。这些方法在工业生产中的可扩展性仍然是正在进行的研究领域。
化学反应分析
反应类型: Ilexgenin A 经历各种化学反应,包括氧化、还原和取代。这些反应对于改变化合物的结构和增强其生物活性至关重要。
常用试剂和条件:
氧化: 在受控条件下,使用高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃) 等常见的氧化剂引入含氧官能团。
还原: 使用硼氢化钠 (NaBH₄) 和氢化铝锂 (LiAlH₄) 等还原剂还原特定的官能团。
取代: 取代反应通常涉及卤素(例如氯、溴)和亲核试剂在各种条件下的反应。
主要产物: 这些反应形成的主要产物包括具有增强或修饰的生物活性的 this compound 衍生物。这些衍生物通常被研究以了解其潜在的治疗应用。
相似化合物的比较
Ilexgenin A 在五环三萜类化合物中是独一无二的,因为它具有特定的分子靶点和途径。类似的化合物包括:
熊果酸: 另一种具有抗炎和抗癌特性的五环三萜类化合物。
齐墩果酸: 以其保肝和抗炎作用而闻名。
白桦脂酸: 显示出抗癌和抗 HIV 活性。
这些化合物与 this compound 在结构上相似,但其特定的生物活性及其作用机制不同。
结论
This compound 是一种很有前途的化合物,在科学研究和潜在治疗应用中具有多种用途。其独特的化学性质和作用机制使其成为化学、生物学、医学和工业领域宝贵的研究对象。
属性
IUPAC Name |
(3S,4R,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,12,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O6/c1-17-9-14-30(24(34)35)16-15-26(3)18(22(30)29(17,6)36)7-8-19-25(2)12-11-21(31)28(5,23(32)33)20(25)10-13-27(19,26)4/h7,17,19-22,31,36H,8-16H2,1-6H3,(H,32,33)(H,34,35)/t17-,19-,20-,21+,22-,25-,26-,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEGOKVPCRANSU-XUFMHOFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319106 | |
| Record name | Ilexgenin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108524-94-3 | |
| Record name | Ilexgenin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108524-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ilexgenin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ilexgenin A in inhibiting the proliferation of human hepatic cancer cell strain HepG2?
A1: this compound inhibits the proliferation of HepG2 cells by inducing G1 cell cycle arrest and reducing the cell population in the S phase. [, ] This suggests that this compound disrupts the cell cycle progression, preventing the cancer cells from replicating their DNA and dividing.
Q2: How does this compound induce apoptosis in HepG2 cells?
A2: this compound induces apoptosis in human hepatic cancer cells by downregulating the expression of the anti-apoptotic protein Bcl-2 and upregulating the expression of the pro-apoptotic protein Bax. [, ] This shift in the balance of these proteins promotes programmed cell death.
Q3: Does this compound affect angiogenesis in tumor models?
A3: Yes, this compound has been shown to inhibit the growth of tumors in a rat model, and this effect is linked to the downregulation of Vascular Endothelial Growth Factor (VEGF) and Microvessel Density (MVD). [] VEGF is a key regulator of angiogenesis, and MVD is a measure of blood vessel formation, suggesting that this compound may suppress tumor growth by inhibiting the formation of new blood vessels that supply the tumor with nutrients and oxygen.
Q4: How does this compound impact lipid metabolism?
A4: this compound has demonstrated beneficial effects on metabolic homeostasis. It has been shown to restrain CRTC2 in the cytoplasm, preventing SREBP1 maturation via AMP kinase activation in the liver. [] This suggests a role for this compound in regulating lipid synthesis and potentially addressing metabolic disorders.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C30H48O6, and its molecular weight is 504.7 g/mol. [, ]
Q6: Is there spectroscopic data available for this compound?
A6: Yes, the characterization of this compound often involves spectroscopic techniques. Studies have employed ¹H NMR, FT-IR, and UV-vis spectroscopy to analyze and confirm its structure. [] Additionally, mass spectrometry, especially in conjunction with liquid chromatography, is frequently utilized for its identification and quantification. [, ]
Q7: How is this compound formulated to enhance its solubility and bioavailability?
A7: Researchers have successfully developed a water-soluble inclusion complex of this compound with β-cyclodextrin polymer (CDP). [] This formulation significantly improves the solubility of this compound compared to the free compound or its complex with β-cyclodextrin alone, making it a more suitable candidate for drug development.
Q8: What analytical techniques are commonly employed to determine this compound content in plant material and biological samples?
A8: Several analytical methods have been developed and validated for the quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detection (DAD) [, , ] and Evaporative Light Scattering Detection (ELSD) [, , ], is widely used. Additionally, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) [, , , ] provides high sensitivity and selectivity for quantifying this compound and its metabolites in biological samples.
Q9: Have any specific methods been developed to simultaneously quantify this compound and its related compounds?
A9: Yes, researchers have developed methods using UPLC-MS/MS to simultaneously quantify this compound, its precursor Ilexsaponin A1, and their respective metabolites in mice plasma. [, ] This is particularly valuable for understanding the pharmacokinetics of these compounds and their potential in treating conditions like NAFLD.
Q10: How is the quality of this compound ensured in research and potential therapeutic applications?
A10: Quality control of this compound is crucial for ensuring its safety and efficacy. HPLC coupled with DAD or ELSD, as well as LC-MS, are commonly employed for standardization and quality assessment. [, , , , , ] These methods allow for the quantification of this compound and related compounds in plant material and formulations, ensuring batch-to-batch consistency.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


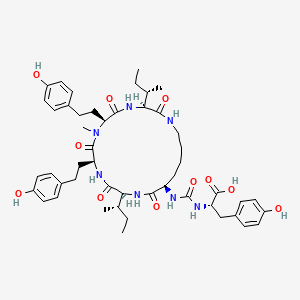
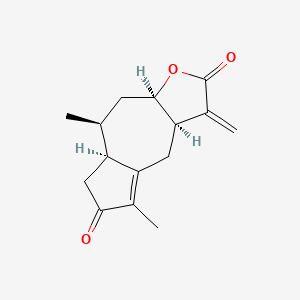
![(1S,4S,9S,10R,13R,14R)-14-hydroxy-5,5,9-trimethyl-14-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]tetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1259758.png)
![isoscoparin 2''-[6-(E)-feruloylglucoside]](/img/structure/B1259759.png)

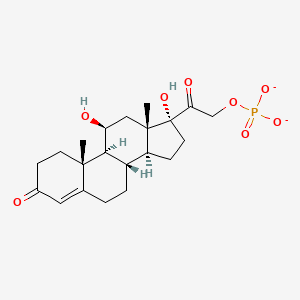
![(9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259767.png)
![[(9R,10R,13R,14R,17R)-6-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1259768.png)
![2-{[(R)-{[4-(aminomethyl)phenyl]amino}{[(1R)-1-phenylethyl]amino}methyl]amino}ethane-1,1-diol](/img/structure/B1259769.png)
